molecular formula C18H15N3O4S2 B12167655 N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

Cat. No.: B12167655
M. Wt: 401.5 g/mol
InChI Key: MPSJRFWGQGGMGC-DHDCSXOGSA-N
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Description

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyridine ring, and a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide typically involves the condensation of 2,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the reaction with pyridine-4-carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thione derivatives.

Scientific Research Applications

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but it often includes inhibition or activation of key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives, such as:

Uniqueness

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is unique due to its combination of a thiazolidine ring with a pyridine ring and a benzylidene group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C18H15N3O4S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C18H15N3O4S2/c1-24-13-4-3-12(14(10-13)25-2)9-15-17(23)21(18(26)27-15)20-16(22)11-5-7-19-8-6-11/h3-10H,1-2H3,(H,20,22)/b15-9-

InChI Key

MPSJRFWGQGGMGC-DHDCSXOGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)OC

Origin of Product

United States

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